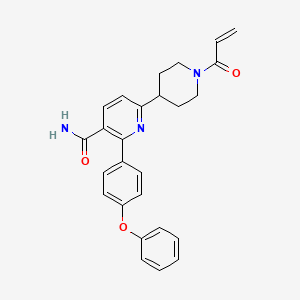

Orelabrutinib

Description

Properties

IUPAC Name |

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPVEMOYADUARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655504-04-3 | |

| Record name | Orelabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orelabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORELABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Crystal Structure of Orelabrutinib Bound to BTK: A Technical Overview and Methodological Guide

Despite extensive investigation, the specific crystal structure of Orelabrutinib covalently bound to Bruton's tyrosine kinase (BTK) is not publicly available in protein structure databases or scientific literature to date. This guide, therefore, provides a comprehensive overview of the known interactions between this compound and BTK, drawing upon existing data for this compound and analogous BTK inhibitor co-crystal structures. Furthermore, it offers a detailed guide to the experimental protocols required to determine such a crystal structure, catering to researchers, scientists, and drug development professionals.

This compound is a potent and highly selective second-generation BTK inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies.[1][2][3] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of BTK.[1] This covalent modification effectively blocks the kinase activity of BTK, thereby inhibiting the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[1][4]

Quantitative Profile of this compound

While the precise three-dimensional arrangement of this compound within the BTK active site remains to be publicly elucidated, its biochemical and clinical activity has been well-characterized.

| Parameter | Value | Reference |

| IC50 (BTK enzymatic activity) | 1.6 nM | [5] |

| Binding type | Covalent, irreversible | [1][5] |

| Target residue | Cysteine-481 (C481) | [1] |

| Clinical Efficacy (Relapsed/Refractory MCL) | ||

| Overall Response Rate (ORR) | 81.1% | [6] |

| Complete Response (CR) | 27.4% | [6] |

| Clinical Efficacy (Relapsing-Remitting MS) | ||

| Reduction in new brain lesions (80mg QD at 24 weeks) | 92.3% | [7][8] |

The BTK Signaling Pathway and this compound's Point of Intervention

The B-cell receptor signaling cascade is a critical pathway for B-cell development, activation, and survival.[1][9] Bruton's tyrosine kinase is a key node in this pathway. The following diagram illustrates the BTK signaling pathway and highlights the inhibitory action of this compound.

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Determining the Co-Crystal Structure of this compound and BTK

The determination of the three-dimensional structure of a protein-ligand complex, such as this compound bound to BTK, is a multi-step process that relies heavily on protein biochemistry and X-ray crystallography. Below are detailed methodologies for the key experiments involved.

Protein Expression and Purification

Objective: To produce a large quantity of pure, homogenous, and stable BTK protein.

Methodology:

-

Gene Cloning: The gene encoding the human BTK kinase domain (residues ~383-659) is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression). An affinity tag (e.g., a polyhistidine-tag) is often included to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and duration).

-

Cell Lysis: The cells are harvested and lysed to release the protein.

-

Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.

-

Further Purification: The eluted protein is further purified using additional chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity (>95%).

-

Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.

Crystallization

Objective: To grow well-ordered, single crystals of the BTK-Orelabrutinib complex suitable for X-ray diffraction.

Methodology:

-

Complex Formation: The purified BTK protein is incubated with a molar excess of this compound to ensure complete covalent modification of Cys481. The formation of the complex can be verified by mass spectrometry.

-

Crystallization Screening: The BTK-Orelabrutinib complex is concentrated to a suitable concentration (typically 5-15 mg/mL). High-throughput screening is performed using commercially available crystallization screens that cover a wide range of precipitants, salts, and pH values.[10] The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[11]

-

Crystal Optimization: Initial crystal "hits" are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as temperature and pH, to improve crystal size and quality.[12]

X-ray Diffraction Data Collection and Processing

Objective: To obtain a high-resolution diffraction pattern from the crystal and process it to yield a set of structure factors.

Methodology:

-

Crystal Mounting and Cryo-protection: A single, well-formed crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing.

-

X-ray Diffraction: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.[13][14]

-

Data Processing: The collected diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice symmetry.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-related reflections to produce a final dataset of unique reflections with their corresponding intensities and error estimates.[15]

-

Structure Determination and Refinement

Objective: To solve the phase problem and build an atomic model of the BTK-Orelabrutinib complex that fits the experimental data.

Methodology:

-

Phase Determination: The "phase problem" is solved using methods such as molecular replacement, using the structure of a homologous protein as a search model.

-

Model Building: An initial electron density map is calculated, and an atomic model of the protein and the covalently bound this compound is built into the density using molecular graphics software.

-

Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the observed structure factors. This is an iterative process of manual model adjustments and computational refinement until the model converges to a final, validated structure.

General Experimental Workflow for Protein Crystallography

The following diagram provides a high-level overview of the experimental workflow for determining a protein crystal structure.

Caption: General experimental workflow for protein X-ray crystallography.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Evaluating this compound as a novel treatment option for relapsed/refractory chronic lymphocytic leukemia in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. InnoCare's this compound Shows Over 90% Reduction in MS Brain Lesions in Phase II Trial [trial.medpath.com]

- 8. businesswire.com [businesswire.com]

- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Cristallographie Rayon-X | Anton Paar Wiki [wiki.anton-paar.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. portlandpress.com [portlandpress.com]

The Selective Inhibition of Bruton's Tyrosine Kinase by Orelabrutinib and its Impact on Downstream B-Cell Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Orelabrutinib is a potent, highly selective, and irreversible second-generation Bruton's Tyrosine Kinase (BTK) inhibitor developed for the treatment of B-cell malignancies and autoimmune diseases.[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][5][6] Dysregulation of this pathway is a key factor in the pathogenesis of various B-cell cancers.[7] this compound covalently binds to the Cysteine 481 (C481) residue in the active site of BTK, leading to a complete and sustained blockade of its kinase activity.[5] This targeted inhibition effectively disrupts the downstream signaling cascade, including the phosphorylation of key substrates like Phospholipase C gamma 2 (PLCγ2) and the activation of transcription factors such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes its quantitative effects on BCR pathway components, details key experimental protocols for its evaluation, and visualizes the core signaling and experimental workflows.

Mechanism of Action and Quantitative Effects

This compound's therapeutic efficacy stems from its potent and highly selective inhibition of BTK. Unlike first-generation inhibitors such as ibrutinib, this compound demonstrates minimal off-target activity, which contributes to a more favorable safety profile.[1][8][9]

Kinase Inhibition and Selectivity

Preclinical studies have established this compound's high potency against BTK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][7][9][10] Its selectivity is a key differentiator, as demonstrated in broad kinase screening panels where significant inhibition is overwhelmingly restricted to BTK.[1][8][10]

| Parameter | Value | Source(s) |

| BTK Enzymatic Activity (IC50) | 1.6 nM | [1][3][7][9][10] |

| Kinase Selectivity Profile | >90% inhibition of BTK at 1 µM | [1][7][8][10] |

| Off-Target Kinases (at 1 µM) | Minimal to no inhibition of EGFR, ITK, TEC, BMX | [1][8][9][10] |

Pharmacodynamic Effects in B-Cells

This compound achieves high and sustained target engagement in vivo. This prolonged BTK occupancy ensures continuous disruption of the BCR signaling pathway, which is crucial for its anti-tumor effects.[1][3][9]

| Parameter | Observation | Source(s) |

| BTK Target Occupancy | Near-complete (>99%) and sustained for 24 hours at doses ≥50 mg/day | [3][8][9] |

| BTK Phosphorylation (Tyr223) | Dramatically reduced in a dose-dependent manner | [1] |

| PLCγ2 Activation | Downregulated following this compound treatment | [1] |

| NF-κB Signaling | Activation is decreased, inhibiting growth and survival signals | [1][11] |

Cellular Consequences

The inhibition of the BCR pathway by this compound translates into potent anti-proliferative and pro-apoptotic effects in malignant B-cells.

| Cellular Effect | Observation | Cell Lines | Source(s) |

| Anti-Proliferative Activity | Dose-dependent inhibition of cell viability | TMD8, HBL-1, Z138 | [1] |

| Apoptosis Induction | Enhances apoptosis, particularly in combination with rituximab | TMD8, Z138 | [1][12] |

| Cell Cycle Arrest | Induces cell cycle arrest, contributing to inhibition of proliferation | DHL cell lines | [13][14] |

This compound's Position in the BCR Signaling Pathway

The B-cell receptor signaling cascade is a tightly regulated process initiated by antigen binding. This leads to the activation of a series of downstream kinases, with BTK playing a pivotal role as a central signaling hub. This compound's targeted intervention at BTK effectively halts the entire downstream cascade required for B-cell activation and survival.[5][6]

Caption: this compound inhibits BTK, blocking the downstream phosphorylation of PLCγ2 and activation of NF-κB.

Key Experimental Protocols

Evaluating the effects of this compound on the BCR pathway involves a series of established in vitro and cellular assays. The following sections provide detailed methodologies for these key experiments.

In Vitro BTK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK. Methods like ADP-Glo™ or LanthaScreen™ are commonly used.[15][16][17]

Objective: To determine the IC50 value of this compound against recombinant human BTK.

Principle (ADP-Glo™ Assay): The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is proportional to BTK activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer to create a range of 2X final concentrations.

-

Prepare a 2X solution of recombinant BTK enzyme in kinase buffer.

-

Prepare a 2X substrate/ATP mix (e.g., poly(Glu,Tyr) peptide substrate and ATP) in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the BTK enzyme solution to each well.

-

Add 1 µL of the serially diluted this compound or DMSO vehicle control.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature (e.g., 30°C) for 60 minutes.

-

-

Signal Detection (ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a typical in vitro BTK kinase inhibition assay using a luminescence-based readout.

Western Blot Analysis of BCR Pathway Phosphorylation

This technique is used to measure the levels of phosphorylated (activated) proteins within the BCR signaling cascade in cells treated with this compound.

Objective: To assess the effect of this compound on the phosphorylation of BTK (p-BTK Tyr223) and PLCγ2 (p-PLCγ2) in B-cell lymphoma cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 4°C to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-BTK (Tyr223), total BTK, p-PLCγ2, and total PLCγ2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Caption: Standard workflow for analyzing protein phosphorylation levels via Western blot.

Cellular BTK Occupancy Assay

This pharmacodynamic assay measures the percentage of BTK molecules in a cell that are covalently bound by an irreversible inhibitor like this compound.

Objective: To quantify the engagement of BTK by this compound in peripheral blood mononuclear cells (PBMCs) or cultured cells.

Principle (Probe-Based TR-FRET): A biotinylated probe that also binds to the BTK active site is used. In untreated cells, the probe binds to BTK, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is generated between donor (e.g., Europium-labeled anti-BTK) and acceptor (e.g., Streptavidin-conjugated fluorophore) molecules. When this compound occupies the active site, it prevents probe binding, leading to a loss of the FRET signal. The percentage of occupancy is calculated from the reduction in signal.[19]

Methodology:

-

Sample Collection and Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation or use cultured B-cells.

-

Lyse the cells using a specific lysis buffer to release the intracellular proteins, including BTK.

-

-

Probe Binding:

-

In a 384-well assay plate, add a defined amount of cell lysate.

-

Add a biotinylated BTK active site probe and incubate for 1 hour to allow the probe to bind to any unoccupied BTK.

-

-

Detection:

-

Add a detection solution containing a Europium (Eu)-labeled anti-BTK antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

Incubate to allow the antibody to bind to BTK and streptavidin to bind to the biotinylated probe.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor/donor).

-

Determine BTK occupancy using the formula: % Occupancy = (1 - (Signal_Treated / Signal_Untreated)) * 100

-

Caption: Workflow for a probe-based TR-FRET assay to determine cellular BTK target occupancy.

Calcium Flux Assay

Activation of PLCγ2 by BTK leads to the generation of IP3, which triggers the release of calcium (Ca²⁺) from intracellular stores. A calcium flux assay measures this rapid increase in intracellular Ca²⁺ concentration following BCR stimulation.

Objective: To determine if this compound can block BCR-induced calcium mobilization in B-cells.

Methodology:

-

Cell Preparation and Dye Loading:

-

Resuspend isolated B-cells or a B-cell line in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).[20]

-

Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating for 30-45 minutes at 37°C in the dark.[20][21] Intracellular esterases cleave the AM ester, trapping the dye inside the cells.

-

-

This compound Pre-treatment:

-

Wash the cells to remove excess dye.

-

Pre-incubate the dye-loaded cells with this compound or vehicle control for a specified time (e.g., 1 hour).

-

-

Flow Cytometry Analysis:

-

Acquire the cells on a flow cytometer capable of measuring the dye's fluorescence.

-

Establish a stable baseline fluorescence signal for approximately 30-60 seconds.

-

Pause acquisition, add a BCR agonist (e.g., anti-IgM or anti-IgD antibody) to stimulate the cells, and immediately resume acquisition.[22]

-

Continue recording the fluorescence signal over time for several minutes to capture the full calcium flux response.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or ratio for ratiometric dyes like Indo-1) versus time.

-

Analyze the kinetics of the response, including the peak fluorescence and the area under the curve, to compare the calcium flux in this compound-treated cells versus controls.

-

Caption: A flow cytometry-based workflow to measure the inhibition of BCR-induced calcium flux.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of BTK that effectively disrupts the BCR signaling pathway at a critical juncture. Its mechanism of action translates into the robust inhibition of downstream effectors, including PLCγ2 and NF-κB, leading to decreased proliferation and increased apoptosis in malignant B-cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and evaluating the profound impact of this compound on the core signaling pathways that drive B-cell malignancies. Its high selectivity represents a significant advancement, promising potent efficacy with an improved safety profile for patients.

References

- 1. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating this compound as a novel treatment option for relapsed/refractory chronic lymphocytic leukemia in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Frontiers | Safety and clinical outcomes of this compound, lenalidomide plus sintilimab for relapsed/refractory diffuse large B-cell lymphoma [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Chidamide and this compound synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bu.edu [bu.edu]

- 21. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Orelabrutinib's Therapeutic Potential in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orelabrutinib, a highly selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor, is emerging as a promising therapeutic candidate for a range of autoimmune diseases.[1][2][3] By targeting BTK, a critical enzyme in the signaling pathways of B cells and other immune cells, this compound effectively modulates aberrant immune responses that drive autoimmune pathology.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in key preclinical autoimmune disease models, and relevant clinical trial data, offering a comprehensive resource for researchers and drug development professionals in the field.

Mechanism of Action: Targeting the Core of Autoimmune Pathogenesis

This compound exerts its therapeutic effect by irreversibly binding to the cysteine residue (C481) in the active site of BTK. This covalent inhibition blocks the downstream signaling cascade initiated by the B-cell receptor (BCR) and Fc receptors (FcRs), which are pivotal in the activation, proliferation, and differentiation of B cells, as well as the function of myeloid cells.[5] Dysregulation of these pathways is a hallmark of many autoimmune diseases, leading to the production of autoantibodies and the perpetuation of inflammation.[4][7][8]

This compound's high selectivity for BTK minimizes off-target effects, a significant advantage over first-generation BTK inhibitors.[5][6] This specificity is crucial for the long-term treatment of chronic autoimmune conditions.[7][8]

Below is a diagram illustrating the central role of BTK in immune cell signaling and the inhibitory action of this compound.

Caption: this compound inhibits BTK in both BCR and FcR signaling pathways.

Quantitative Data: In Vitro Potency and Preclinical Pharmacokinetics

The efficacy of a therapeutic agent is fundamentally linked to its potency and pharmacokinetic profile. This compound has demonstrated potent and highly selective inhibition of BTK in vitro, along with favorable pharmacokinetic properties in preclinical models.

| Parameter | Value | Species/System | Reference |

| BTK IC50 | 1.6 nM | Enzymatic Assay | [5][6] |

| Kinase Selectivity | >90% inhibition of BTK at 1 µM | KINOMEscan (456 kinases) | [5][6] |

| Oral Bioavailability | ~20-80% | Preclinical Models | [5] |

| Half-life (T1/2) | ~1.5-4 h | Preclinical Models | [5] |

| Rat Plasma Cmax (10 mg/kg oral) | 1928.23 ± 1026.82 ng/mL | Rat | [9] |

| Rat Plasma Tmax (10 mg/kg oral) | 0.56 ± 0.17 h | Rat | [9] |

Preclinical Autoimmune Disease Models: Efficacy in Relevant Pathologies

This compound has been evaluated in various preclinical models of autoimmune diseases, demonstrating its potential to ameliorate disease pathology. This section details the experimental protocols for key models and summarizes the findings.

Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis

The CIA model is a widely used and well-established animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.[10][11][12]

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Methodology:

-

Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.[11][13]

-

Induction:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).[12][14]

-

Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[13][14]

-

-

Treatment: this compound or vehicle is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).

-

Assessment:

-

Clinical Scoring: Arthritis severity is evaluated using a scoring system based on erythema and swelling of the paws.[15]

-

Paw Thickness: Paw swelling is measured using calipers.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[8]

-

Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies are measured.

-

While specific data for this compound in the CIA model is not publicly available, studies with other selective BTK inhibitors have shown a significant dose-dependent reduction in arthritis development in this model.[10][16]

Imiquimod-Induced Psoriasis - A Model for Psoriasis

The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, induces a skin inflammation that shares many features with human psoriasis, including epidermal thickening, scaling, and infiltration of immune cells.[7][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 3. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 8. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. mdbioproducts.com [mdbioproducts.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. researchgate.net [researchgate.net]

- 15. A novel tricyclic BTK inhibitor suppresses B cell responses and osteoclastic bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. Therapeutic treatment with Ibrutinib attenuates imiquimod-induced psoriasis-like inflammation in mice through downregulation of oxidative and inflammatory mediators in neutrophils and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Orelabrutinib's Central Nervous System Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orelabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant promise in the treatment of B-cell malignancies, including those affecting the central nervous system (CNS). Its efficacy in primary central nervous system lymphoma (PCNSL) is attributed, in part, to its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on this compound's CNS penetration, its mechanism of action within the CNS, and the experimental methodologies used to characterize its distribution. While clinical observations confirm its presence and activity in the CNS, it is important to note that detailed quantitative preclinical data on brain-to-plasma ratios and specific efflux transporter interactions are not extensively available in the public domain.

Physicochemical Properties and CNS Penetration Potential

This compound's molecular structure is designed to facilitate its passage across the BBB. As a second-generation BTK inhibitor, it possesses a unique single-ring core and minimized steric hindrance, which may contribute to its favorable physicochemical properties for CNS penetration.

Preclinical and Clinical Evidence of CNS Penetration

Preclinical Data

Direct quantitative preclinical data on this compound's brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) from animal studies are not widely published. Such data is crucial for a definitive assessment of its intrinsic ability to cross the BBB and accumulate in the brain parenchyma.

Clinical Data: Cerebrospinal Fluid Concentrations

Clinical studies in patients with CNS lymphoma provide evidence of this compound's ability to reach the CNS. Analysis of cerebrospinal fluid (CSF) has shown significant concentrations of the drug, indicating successful penetration of the blood-brain or blood-CSF barrier.

| Parameter | Value | Patient Population | Reference |

| Mean CSF Concentration | 20.10 ± 14.70 ng/mL | Relapsed/Refractory PCNSL | |

| Median CSF Concentration | 28.7 ng/mL | Newly Diagnosed PCNSL |

Table 1: this compound Concentrations in Human Cerebrospinal Fluid

These findings are particularly noteworthy when compared to first-generation BTK inhibitors like ibrutinib, for which reported CSF concentrations are considerably lower. The high CSF/plasma ratio observed for this compound suggests efficient transport into the CNS.

Blood-Brain Barrier Transport Mechanisms

The net concentration of a drug in the CNS is a balance between its influx and efflux across the BBB. Key efflux transporters that limit the brain penetration of many small molecules include P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).

Interaction with Efflux Transporters

Specific in vitro data from assays such as the Madin-Darby Canine Kidney (MDCK)-MDR1 or Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound are not publicly available. This data would be necessary to definitively classify this compound as a substrate or non-substrate of P-gp and BCRP and to quantify its efflux ratio. An efflux ratio of ≥2 in an MDCK-MDR1 assay is generally considered indicative of active efflux.

| In Vitro Model | Parameter | Result for this compound | Interpretation |

| MDCK-MDR1 Assay | Efflux Ratio (Papp B-A / Papp A-B) | Data Not Available | Determines if this compound is a P-gp substrate. |

| BCRP-Transfected Cell Line Assay | Efflux Ratio | Data Not Available | Determines if this compound is a BCRP substrate. |

| PAMPA-BBB | Permeability (Pe) | Data Not Available | Predicts passive diffusion across the BBB. |

Table 2: In Vitro Assessment of this compound's Blood-Brain Barrier Transport

The high CSF concentrations observed clinically suggest that this compound may either be a poor substrate for these efflux transporters or possess other properties that facilitate a high net influx.

Figure 1: Putative Blood-Brain Barrier Transport of this compound.

Mechanism of Action in the Central Nervous System

Once in the CNS, this compound exerts its therapeutic effect by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is constitutively active in many B-cell malignancies, including PCNSL, and is crucial for the proliferation and survival of malignant B-cells.

BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the CNS. By inhibiting BTK in microglia, this compound may also modulate the neuroinflammatory environment within the brain.

Figure 2: this compound's Inhibition of the BTK Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's CNS penetration are not fully available in the public literature. However, based on standard methodologies, the following outlines the likely approaches.

In Vivo Assessment of Brain Penetration in Rodents

This protocol would be designed to determine the brain-to-plasma concentration ratio of this compound.

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point).

-

Dosing: A single oral dose of this compound (e.g., 10 mg/kg) administered by gavage.

-

Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), blood is collected via cardiac puncture into heparinized tubes. Immediately following, animals are euthanized, and brains are harvested.

-

Sample Processing: Plasma is separated from blood by centrifugation. Brains are rinsed with cold saline, blotted dry, weighed, and homogenized in a suitable buffer.

-

Bioanalysis: this compound concentrations in plasma and brain homogenate are determined using a validated LC-MS/MS method.

-

Calculation: The brain-to-plasma ratio (Kp) is calculated as the ratio of the concentration of this compound in the brain (ng/g) to the concentration in plasma (ng/mL). The unbound ratio (Kp,uu) would require further experiments to determine the unbound fraction in both brain and plasma.

The In Vivo Pharmacodynamics of Orelabrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacodynamics of Orelabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. This compound's mechanism of action, its impact on B-cell receptor (BCR) signaling, and the methodologies used to assess its activity in vivo are detailed herein.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that covalently and irreversibly binds to the cysteine residue (C481) in the active site of BTK.[1] This irreversible binding leads to the sustained inhibition of BTK's kinase activity. BTK is a critical non-receptor tyrosine kinase in the BCR signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] By inhibiting BTK, this compound effectively disrupts this pathway, leading to the suppression of malignant B-cell growth and the induction of apoptosis.[1] Preclinical studies have highlighted this compound's high selectivity for BTK, with minimal off-target effects on other kinases, which is a distinguishing feature compared to first-generation BTK inhibitors.[3]

In Vivo Pharmacodynamic Properties of this compound

The in vivo pharmacodynamics of this compound are primarily characterized by its ability to achieve high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and tumor tissues. This high level of target engagement translates to the effective inhibition of downstream signaling pathways crucial for B-cell malignancies.

BTK Occupancy in Clinical Studies

Clinical studies in patients with various B-cell malignancies have demonstrated that this compound achieves near-complete and sustained BTK occupancy at clinically relevant doses.

| Indication | Dose Regimen | BTK Occupancy in PBMCs | Duration of Occupancy | Citation |

| Relapsed or Refractory Mantle Cell Lymphoma (MCL) | 100 mg twice daily | Close to 100.0% | Sustained up to 24 hours | [4] |

| Relapsed or Refractory Mantle Cell Lymphoma (MCL) | 150 mg once daily | Close to 100.0% | Sustained up to 24 hours | [4] |

| Healthy Subjects | ≥ 50 mg once daily | ~100% | Sustained at 24 hours | [2] |

| Relapsed or Refractory CLL/SLL | 150 mg once daily | ~100% | Sustained at 24 hours | [5] |

Modulation of Downstream Signaling Pathways

This compound's inhibition of BTK leads to the downregulation of key downstream signaling molecules. In vitro studies have shown a dose-dependent reduction in the phosphorylation of BTK at Tyr223 and its immediate substrate, phospholipase C-γ2 (PLCγ2).[1] This disruption of the BCR signaling cascade ultimately inhibits the activation of transcription factors like NF-κB, which are vital for the survival and proliferation of malignant B-cells.[1] While direct quantitative in vivo data on the modulation of these downstream markers for this compound is still emerging in published literature, the high and sustained BTK occupancy observed in clinical trials strongly suggests a profound and durable inhibition of this signaling pathway in patients.

Experimental Protocols for Assessing In Vivo Pharmacodynamics

The evaluation of this compound's in vivo pharmacodynamics relies on specialized assays to measure BTK occupancy and the phosphorylation status of downstream signaling proteins.

BTK Occupancy Assay

A common method for determining BTK occupancy is a systematically validated enzyme-linked immunosorbent assay (ELISA).[4] This assay quantifies the percentage of BTK molecules that are bound by the inhibitor in cell lysates.

Principle: The assay distinguishes between this compound-bound BTK and free BTK. An antibody specific to BTK is used to capture total BTK from the cell lysate. A labeled probe that also binds to the active site of BTK is then added. The signal from the probe is inversely proportional to the amount of BTK occupied by this compound.

Generalized Protocol:

-

Sample Collection: Collect peripheral blood from subjects at various time points post-Orelabrutinib administration. Isolate PBMCs using density gradient centrifugation.

-

Cell Lysis: Lyse the isolated PBMCs to release intracellular proteins, including BTK.

-

ELISA Plate Coating: Coat a microtiter plate with a capture antibody specific for BTK.

-

Incubation with Lysate: Add the cell lysates to the coated wells to allow the capture of total BTK.

-

Probe Incubation: Introduce a labeled probe that binds to the active site of free BTK.

-

Detection: Measure the signal generated by the probe.

-

Calculation: Calculate the percentage of BTK occupancy by comparing the signal from treated samples to that of untreated controls.

Phospho-Flow Cytometry for Downstream Signaling

Phospho-flow cytometry is a powerful technique to assess the phosphorylation status of intracellular signaling proteins, such as pBTK and pPLCγ2, at a single-cell level.

Principle: This method uses phosphorylation-specific antibodies to detect the activated forms of signaling proteins within cells. By combining this with cell surface markers, the signaling status can be analyzed in specific cell populations (e.g., B-cells).

Generalized Protocol:

-

Sample Collection and Stimulation (Optional): Collect whole blood or isolate PBMCs. For some applications, cells may be stimulated ex vivo to assess the inhibitory effect of this compound on induced signaling.

-

Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow entry of antibodies.

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies, including antibodies specific for cell surface markers (e.g., CD19 for B-cells) and intracellular phosphorylated proteins (e.g., anti-pBTK, anti-pPLCγ2).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data to quantify the percentage of cells positive for the phosphorylated protein or the mean fluorescence intensity of the phospho-specific antibody in the target cell population.

Visualizing Key Pathways and Workflows

B-Cell Receptor Signaling Pathway Inhibition by this compound

Caption: this compound inhibits BTK, blocking downstream signaling.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

Caption: Workflow for an in vivo pharmacodynamic study.

Conclusion

This compound demonstrates potent and sustained in vivo pharmacodynamic effects, characterized by high levels of BTK occupancy at clinically achievable doses. This leads to the effective inhibition of the BCR signaling pathway, which is fundamental to its anti-tumor activity in B-cell malignancies. The use of robust experimental methodologies, such as specialized ELISAs for BTK occupancy and phospho-flow cytometry for downstream signaling analysis, is crucial for elucidating the in vivo mechanism of action and guiding the clinical development of this targeted therapy. Further research providing more granular quantitative data on the in vivo modulation of downstream signaling pathways will continue to enhance our understanding of this compound's pharmacodynamics.

References

- 1. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Orelabrutinib's Impact on the Tumor Microenvironment: A Technical Guide

Introduction

Orelabrutinib (ICP-022) is a second-generation, potent, and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It has demonstrated significant therapeutic efficacy in various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL).[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, survival, and activation of B-cells.[1][5][6] Beyond its direct cytotoxic effects on malignant B-cells, emerging evidence highlights this compound's significant modulatory impact on the complex ecosystem of the tumor microenvironment (TME). This guide provides an in-depth technical overview of this compound's mechanism of action and its multifaceted effects on the immune constituents of the TME, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism involves its covalent and irreversible binding to the cysteine residue at position 481 (C481) in the active site of the BTK enzyme.[5] This binding effectively blocks BTK's kinase activity, thereby inhibiting the activation of the BCR signaling pathway and downstream survival signals.[5][6] The sustained activation of this pathway is a known pathogenic driver in many B-cell malignancies.[1] By disrupting this cascade, this compound halts the proliferation of malignant B-cells and induces programmed cell death, or apoptosis.[5]

Caption: this compound inhibits the B-Cell Receptor (BCR) signaling pathway.

Modulation of the Tumor Microenvironment

This compound's high selectivity is a key feature distinguishing it from first-generation BTK inhibitors like ibrutinib. This selectivity minimizes off-target effects, leading to a more favorable modulation of the TME's immune landscape.

Natural Killer (NK) Cells and Antibody-Dependent Cellular Cytotoxicity (ADCC)

A significant drawback of first-generation BTK inhibitors is the off-target inhibition of Interleukin-2-inducible T-cell kinase (ITK), which compromises the efficacy of NK-cell-mediated ADCC, a crucial mechanism for anti-CD20 monoclonal antibodies like rituximab.[1][7] this compound, due to its high selectivity, does not significantly inhibit ITK.[7][8] This preserves the cytotoxic function of NK cells, allowing for synergistic anti-tumor effects when combined with rituximab.[1][7] Preclinical studies have demonstrated that the combination of this compound and rituximab enhances the apoptosis of tumor cells and preserves NK-cell-mediated ADCC, unlike the combination with ibrutinib.[7]

Caption: this compound preserves NK-cell mediated ADCC compared to ibrutinib.

Macrophages and Myeloid-Derived Suppressor Cells (MDSCs)

BTK is expressed in various myeloid cells, including macrophages and MDSCs, which are often implicated in creating an immunosuppressive TME.[9][10] While direct studies on this compound's effect on these specific cell types in the TME are emerging, data from the broader class of BTK inhibitors, particularly ibrutinib, provide valuable insights. Ibrutinib has been shown to reduce the frequency and function of MDSCs in tumor-bearing hosts.[10][11] It impairs MDSC nitric oxide production and migration, thereby potentially reducing their T-cell suppressive capacity.[10] Given that BTK is expressed in MDSCs, it is plausible that the highly selective action of this compound could similarly inhibit these immunosuppressive cells without the confounding off-target effects seen with ibrutinib. In the context of CLL, ibrutinib has been shown to modulate tumor-associated macrophages (nurse-like cells), though with complex effects that can include increasing their immunosuppressive M2 markers.[12] this compound's distinct selectivity profile may lead to different, potentially more beneficial, outcomes in macrophage polarization within the TME.

T-Cells

T-cells do not express BTK, making it a non-target in this crucial anti-tumor effector population.[13] this compound's high selectivity and lack of significant ITK inhibition are advantageous for preserving T-cell function.[7] This is a critical differentiation from ibrutinib, whose off-target effects on ITK can impair T-cell activation and proliferation, thereby dampening the overall anti-tumor immune response.

Quantitative Data Presentation

Table 1: Kinase Selectivity and Potency

| Parameter | This compound | Ibrutinib | Reference |

| BTK IC₅₀ | 1.6 nM | - | [1][2][14] |

| Kinase Panel (1 µM) | >90% inhibition of BTK only | Inhibits multiple other kinases (EGFR, TEC, BMX, ITK) | [1][7][14] |

| Target Occupancy | Near 100% sustained for 24h (at ≥50 mg/d) | - | [2][14] |

Table 2: In Vitro Anti-Tumor Activity

| Cell Lines | Effect | Result | Reference |

| TMD8, HBL-1 (ABC-DLBCL) | Anti-proliferative activity | Highly sensitive, dose-dependent inhibition | [7] |

| HBL-1, Z138 | BCR Pathway Inhibition | Dose-dependent reduction in p-BTK (Tyr223) and p-PLCγ2 | [7] |

| TMD8, Z138 (with Rituximab) | Apoptosis Induction | Apoptosis increased from 31.4% (Rituximab alone) to 68.8% (Combination) in TMD8 cells | [7] |

Table 3: In Vivo Anti-Tumor Efficacy (Xenograft Models)

| Model | Treatment Group | Tumor Growth Inhibition | Reference |

| TMD8 CDX | This compound alone | 30.2% | [7] |

| Rituximab alone | 61.5% | [7] | |

| This compound + Rituximab | 99.2% | [7] | |

| PDX Model | This compound + Rituximab | Significant inhibition (model was insensitive to Rituximab alone) | [7] |

Table 4: Clinical Efficacy in Relapsed/Refractory Mantle Cell Lymphoma (NCT03494179)

| Parameter | Result | Reference |

| Overall Response Rate (ORR) | 81.1% | [2][15] |

| Complete Response (CR) | 27.4% | [2][15] |

| Partial Response (PR) | 53.8% | [2][15] |

| Median Duration of Response | 22.9 months | [15] |

| Median Progression-Free Survival | 22.0 months | [15] |

Experimental Protocols

Cell Viability Assay

-

Objective: To assess the anti-proliferative effects of this compound.

-

Methodology: B-cell lymphoma cell lines (e.g., TMD8, HBL-1) are seeded in 96-well plates. Cells are then treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours). Cell viability is measured using a luminescent cell viability assay, such as the Cell Titer-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. Results are normalized to the vehicle-treated control group.[8]

Western Blot Analysis

-

Objective: To analyze the phosphorylation status of proteins in the BCR signaling pathway.

-

Methodology: Cells (e.g., HBL-1, Z138) are treated with various concentrations of this compound or a control for a defined time (e.g., 2 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of BTK, PLCγ2, and NF-κB. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]

NK-cell Mediated ADCC Assay

-

Objective: To determine the impact of BTK inhibitors on rituximab-induced ADCC.

-

Methodology: Primary NK cells are isolated from healthy human donors. Malignant B-cells (target cells) are co-cultured with the isolated NK cells (effector cells) in the presence of rituximab. The co-culture is treated with this compound, ibrutinib, or a vehicle control. Cytotoxicity is measured after a set incubation period (e.g., 4 hours) using a non-radioactive cytotoxicity assay kit, which typically measures the release of lactate dehydrogenase (LDH) from lysed target cells.[7][16]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in a living organism.

-

Methodology:

-

Cell-line Derived Xenograft (CDX): Immunocompromised mice (e.g., CB.17/SCID) are subcutaneously inoculated with a suspension of tumor cells (e.g., 1 x 10⁷ TMD8 cells) mixed with Matrigel.[16]

-

Patient-Derived Xenograft (PDX): Small fragments of patient tumor tissue (e.g., 1 mm³) are subcutaneously implanted into immunocompromised mice.[16]

-

Treatment: Once tumors reach a specified volume (e.g., 150 mm³), mice are randomized into treatment groups: vehicle control, this compound (e.g., 10 mg/kg, orally, twice daily), rituximab (e.g., 200 µ g/dose , intraperitoneally, weekly), and combination therapy.[16]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day). At the end of the study, tumors are excised for further analysis.[16]

-

Caption: General experimental workflow for in vivo xenograft tumor models.

Immunohistochemistry (IHC)

-

Objective: To assess protein expression (e.g., Ki67, granzyme B) in tumor tissue.

-

Methodology: Tumors excised from xenograft models are fixed, embedded in paraffin, and sectioned. The tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, granzyme B for cytotoxic cell activity). A secondary antibody linked to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to produce a colored signal. The slides are counterstained (e.g., with hematoxylin) and analyzed under a microscope to quantify the density of positive cells.[17]

Conclusion

This compound represents a significant advancement in the treatment of B-cell malignancies, acting through a dual mechanism. It directly induces apoptosis in malignant B-cells by potently and selectively inhibiting BTK. Concurrently, its high selectivity spares key kinases in other immune cells, leading to a favorable modulation of the tumor microenvironment. Specifically, this compound preserves the crucial anti-tumor activity of NK cells, enabling synergistic effects with antibody therapies like rituximab, and avoids the impairment of T-cell function associated with less selective BTK inhibitors. The potential to also inhibit immunosuppressive myeloid cells like MDSCs further underscores its capacity to reshape the TME towards an anti-tumor phenotype. This combination of direct tumor cell killing and immune microenvironment modulation positions this compound as a highly promising therapeutic agent in hematologic oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 诺诚健华 [innocarepharma.com]

- 4. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 10. Myeloid-derived suppressor cells express Bruton’s tyrosine kinase and can be depleted in tumor bearing hosts by ibrutinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloid-Derived Suppressor Cells Express Bruton's Tyrosine Kinase and Can Be Depleted in Tumor-Bearing Hosts by Ibrutinib Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ibrutinib modifies the function of monocyte/macrophage population in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of BTK inhibitors on the tumor microenvironment in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In Vitro Evidence of Orelabrutinib-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evidence demonstrating the induction of apoptosis by Orelabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.

Core Mechanism of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation and survival. By binding to the cysteine residue C481 in the active site of BTK, this compound blocks downstream signaling cascades, including the PI3K/AKT/mTOR and p38/MAPK pathways, ultimately leading to the induction of programmed cell death, or apoptosis, in malignant B-cells.[1][2][3]

Quantitative Analysis of this compound-Induced Apoptosis

Multiple in vitro studies have quantified the apoptotic effects of this compound in various B-cell lymphoma cell lines. The following tables summarize key quantitative data from these studies.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in B-Cell Lymphoma Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Percent Apoptotic Cells (Annexin V+) | Reference |

| TMD8 | Vehicle Control | 48 hours | ~5% | Pan et al., 2022 |

| 10 nM | 48 hours | ~15% | Pan et al., 2022 | |

| 100 nM | 48 hours | ~25% | Pan et al., 2022 | |

| 1 µM | 48 hours | ~40% | Pan et al., 2022 | |

| LR | Vehicle Control | 48 hours | ~8% | Pan et al., 2022 |

| 10 nM | 48 hours | ~18% | Pan et al., 2022 | |

| 100 nM | 48 hours | ~30% | Pan et al., 2022 | |

| 1 µM | 48 hours | ~50% | Pan et al., 2022 | |

| Z138 | Vehicle Control | 48 hours | 9.16% | Yu et al., 2021 |

| Increasing Concentrations | 48 hours | Up to 18.34% | Yu et al., 2021 |

Data for TMD8 and LR cells are estimations based on graphical representations in Pan et al., 2022.

Table 2: Synergistic Induction of Apoptosis with Combination Therapies

| Cell Line | Treatment | Treatment Duration | Percent Apoptotic Cells | Reference |

| TMD8 | Rituximab | 48 hours | 31.4% | Yu et al., 2021 |

| This compound + Rituximab | 48 hours | 68.8% | Yu et al., 2021 | |

| Z138 | Rituximab | 48 hours | Not specified | Yu et al., 2021 |

| This compound + Rituximab | 48 hours | Significant increase vs. Rituximab alone | Yu et al., 2021 | |

| TMD8 | This compound + Venetoclax | Not specified | Synergistic increase in apoptosis | Pan et al., 2022 |

| LR | This compound + Venetoclax | Not specified | Synergistic increase in apoptosis | Pan et al., 2022 |

| WILL-2 | This compound + Venetoclax | Not specified | Synergistic increase in apoptosis | Pan et al., 2022 |

Table 3: Effect of this compound on Key Apoptotic Markers (Western Blot Analysis)

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| DHL Cells | This compound + Venetoclax | Cleaved PARP | Increased Cleavage | Pan et al., 2022 |

| This compound + Venetoclax | Cleaved Caspase-3 | Increased Cleavage | Pan et al., 2022 | |

| DB | This compound + Chidamide | Cleaved Caspase-3 | Increased Cleavage | Wu et al., 2024 |

| This compound + Chidamide | Cytochrome C | Increased Levels | Wu et al., 2024 | |

| SU-DHL-4 | This compound + Chidamide | Cleaved Caspase-3 | Increased Cleavage | Wu et al., 2024 |

| This compound + Chidamide | Cytochrome C | Increased Levels | Wu et al., 2024 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to assess apoptosis.

References

- 1. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Exploring the Genomic Landscape of Orelabrutinib Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orelabrutinib is a potent, highly selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical activity in various B-cell malignancies.[1][2][3] As with other targeted therapies, understanding the genomic factors that influence sensitivity and resistance to this compound is paramount for optimizing patient selection, predicting clinical outcomes, and developing strategies to overcome treatment failure. This technical guide provides a comprehensive overview of the genomic landscape of this compound sensitivity, detailing the molecular mechanisms of action, key genetic determinants of response, and established experimental protocols for assessing drug sensitivity and resistance.

Mechanism of Action and Downstream Signaling

This compound covalently binds to the cysteine 481 (C481) residue in the active site of BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5] Inhibition of BTK by this compound blocks the downstream activation of key signaling molecules, including Phospholipase C gamma 2 (PLCγ2) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[4][6][7][8][9][10] This disruption of the BCR signaling cascade ultimately leads to decreased proliferation and increased apoptosis in malignant B-cells.[4]

Figure 1: this compound's Inhibition of the B-Cell Receptor Signaling Pathway.

Quantitative Analysis of this compound's Potency and Clinical Efficacy

The high selectivity and potency of this compound are key differentiating factors. In biochemical assays, this compound demonstrates potent inhibition of BTK enzymatic activity with a half-maximal inhibitory concentration (IC50) of 1.6 nM.[11] Clinical trials have translated this preclinical potency into significant efficacy across a range of B-cell malignancies.

Table 1: Preclinical Potency of this compound

| Target | IC50 (nM) | Selectivity Profile |

| BTK | 1.6[11] | Highly selective with over 90% inhibition of BTK at 1 µM, with minimal off-target effects on other kinases such as EGFR, TEC, and BMX.[11] |

Table 2: Clinical Efficacy of this compound in B-Cell Malignancies

| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |

| Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (R/R CLL/SLL) | NCT03493217[12][13] | 93.8%[12] | 23.8%[12] | Not Reached (70.9% at 30 months)[12] | Not Reached (70.6% at 30 months)[12] |

| R/R Mantle Cell Lymphoma (MCL) | NCT03494179[14][15] | 81.1%[14] | 27.4%[14] | 22.0 months[14] | 22.9 months[14] |

| R/R Marginal Zone Lymphoma (MZL) | Phase 2 Study | 58.9%[16] | 11.1%[16] | Not Reached (82.8% at 12 months)[16] | 34.3 months[16] |

Genomic Determinants of Sensitivity and Resistance

The genomic landscape of the tumor plays a critical role in determining the sensitivity to this compound. While the presence of high-risk genomic markers such as del(17p) and TP53 mutations does not preclude a response, the development of on-target mutations in BTK is a key mechanism of acquired resistance.

High-Risk Genomic Markers and this compound Efficacy

Clinical data from the NCT03493217 study in R/R CLL/SLL demonstrate that this compound maintains high efficacy in patients with traditionally poor prognostic markers.

Table 3: this compound Efficacy in High-Risk R/R CLL/SLL Patients (NCT03493217)

| Genomic Marker | Overall Response Rate (ORR) |

| del(17p) and/or TP53 mutation | 100%[13] |

| del(11q) | 94.7%[13] |

| Unmutated IGHV | 93.9%[13] |

Acquired Resistance Mutations in BTK

Unlike first-generation BTK inhibitors where the C481S mutation is the predominant mechanism of resistance, second-generation inhibitors like this compound are associated with the emergence of novel, non-C481S mutations in the BTK kinase domain. The most frequently reported mutations conferring resistance to second-generation and non-covalent BTK inhibitors are located at the T474 and L528 residues.[17][18][19][20] These mutations are thought to interfere with the binding of the inhibitor to BTK.

Table 4: Key Acquired BTK Mutations Associated with Resistance to Second-Generation BTK Inhibitors

| Mutation | Location | Putative Mechanism of Resistance |

| T474I/F/S | Kinase Domain | Gatekeeper mutation that may sterically hinder drug binding.[17][18] |

| L528W | Kinase Domain | May disrupt the kinase activity of BTK, potentially altering its conformation and reducing inhibitor binding.[17][19][21] |

Experimental Protocols

Cell Viability Assay to Determine IC50

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Plating: Seed B-cell lymphoma cell lines (e.g., TMD8, HBL-1 for sensitive lines) in opaque-walled 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[21] Include wells with medium only for background measurement.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[4][5][22]

-

Assay Procedure:

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Figure 2: Workflow for Determining this compound IC50 using a Cell Viability Assay.

Western Blot Analysis of BTK Pathway Inhibition

Western blotting can be used to assess the phosphorylation status of BTK and its downstream targets, providing a direct measure of this compound's inhibitory activity.

Protocol:

-

Cell Treatment: Treat B-cell lymphoma cell lines (e.g., HBL-1, Z138) with varying concentrations of this compound for 2 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies and dilutions:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Next-Generation Sequencing (NGS) for Resistance Mutation Detection

NGS is a powerful tool for identifying known and novel resistance mutations in patients who progress on this compound therapy.

Workflow:

-

Sample Collection: Collect peripheral blood or bone marrow aspirate from patients at baseline and at the time of clinical progression.

-

DNA Extraction: Isolate genomic DNA from purified B-cells or from circulating tumor DNA (ctDNA) in plasma.

-

Library Preparation: Prepare sequencing libraries by fragmenting the DNA and ligating adapters. For targeted sequencing, use a custom panel that includes the entire coding sequence of BTK and other relevant genes in the BCR pathway (e.g., PLCG2).[27][28]

-

Sequencing: Perform deep sequencing on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome.

-

Call genetic variants (single nucleotide variants and indels).

-

Annotate variants to identify non-synonymous changes in the coding regions of target genes.

-

Filter variants against databases of known polymorphisms to identify somatic mutations.

-

Calculate the variant allele frequency (VAF) for each identified mutation.[29][30]

-

Figure 3: Workflow for Identifying this compound Resistance Mutations using NGS.

Conclusion

This compound is a highly effective BTK inhibitor with a well-defined mechanism of action. The genomic landscape of sensitivity is largely defined by the integrity of the BTK protein. While this compound demonstrates efficacy in patients with high-risk genomic features, the emergence of on-target BTK mutations, particularly at the T474 and L528 residues, represents a significant mechanism of acquired resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and clinicians to investigate the genomic determinants of this compound sensitivity, monitor for the emergence of resistance, and ultimately guide the development of next-generation therapeutic strategies to improve patient outcomes.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. 诺诚健华 [innocarepharma.com]

- 3. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OUH - Protocols [ous-research.no]

- 5. ch.promega.com [ch.promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. BTK Kinase Enzyme Activity Assay Kit [emea.discoverx.com]

- 8. Inhibition of Bruton's TK regulates macrophage NF‐κB and NLRP3 inflammasome activation in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-PLCγ2 (Tyr1217) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospho-PLCγ2 (Tyr1217) Antibody (#3871) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

- 15. biocompare.com [biocompare.com]

- 16. genomictestingcooperative.com [genomictestingcooperative.com]

- 17. Phospho-PLCγ2 (Tyr1217) Antibody (#3871) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 18. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]

- 20. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luminescent cell viability assay [bio-protocol.org]

- 22. promega.com [promega.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]

- 25. elkbiotech.com [elkbiotech.com]

- 26. assaygenie.com [assaygenie.com]

- 27. CLL Tests - DNA Sequencing to Find Gene Mutations - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]